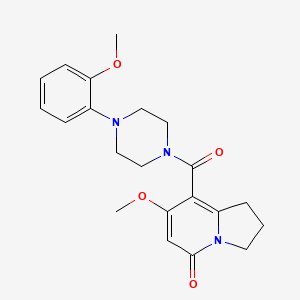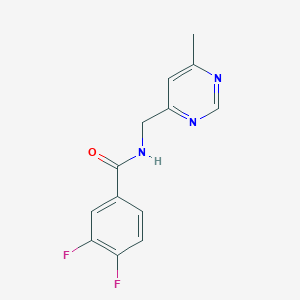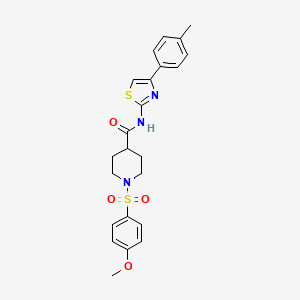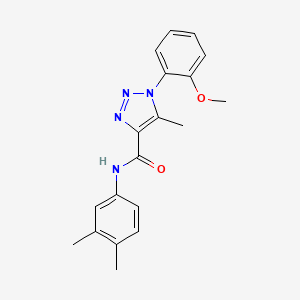![molecular formula C11H11NOS B2459267 [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol CAS No. 244152-82-7](/img/structure/B2459267.png)
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol, also known as MPTM, is a chemical compound that has gained attention in the scientific research community for its potential therapeutic applications. This molecule belongs to the thiazole family, which is known for its diverse biological activities. MPTM has shown promising results in various studies, making it a potential candidate for further investigation.
Mechanism Of Action
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol exerts its biological activities through various mechanisms. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also activates certain signaling pathways that are involved in the regulation of cell growth and differentiation.
Biochemical And Physiological Effects
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been found to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammation. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes in animal models of oxidative stress.
Advantages And Limitations For Lab Experiments
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol is also stable under various conditions, making it suitable for various experiments. However, [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has certain limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol also has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the study of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol. One potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of cancer and to elucidate its mechanism of action. Another potential direction is to investigate the potential of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol as a therapeutic agent for inflammation and oxidative stress. Further studies are needed to determine the efficacy of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol in animal models of inflammation and oxidative stress and to elucidate its mechanism of action. Additionally, further studies are needed to optimize the synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol and to develop new derivatives with improved properties.
Synthesis Methods
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol can be synthesized using a simple and efficient method. The synthesis of [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide followed by the oxidation of the resulting thiosemicarbazone with hydrogen peroxide. The final product is obtained by treating the resulting thiazole derivative with sodium borohydride in methanol.
Scientific Research Applications
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been studied extensively for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. [4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
[4-(4-methylphenyl)-1,3-thiazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPBYVWZYHAONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

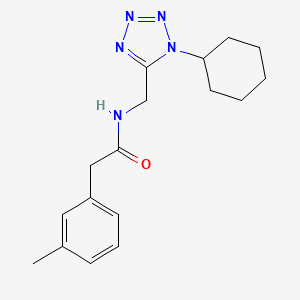
![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2459188.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)
![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2459191.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenylbutanamide](/img/structure/B2459195.png)
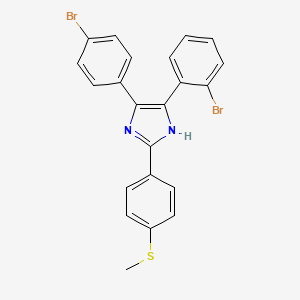
![5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid](/img/structure/B2459197.png)
